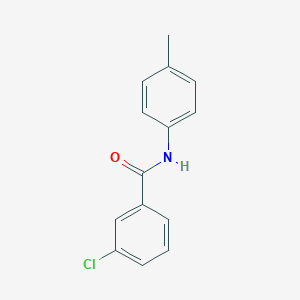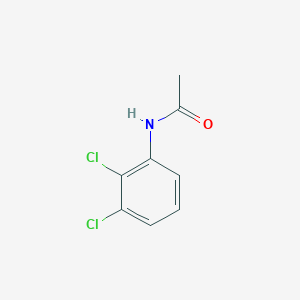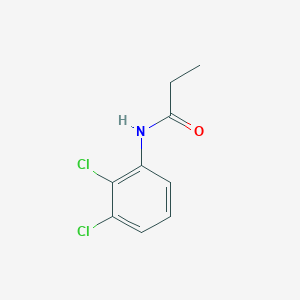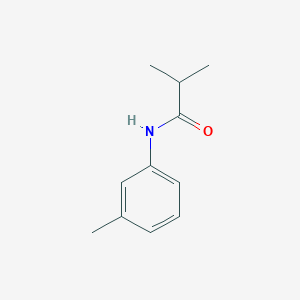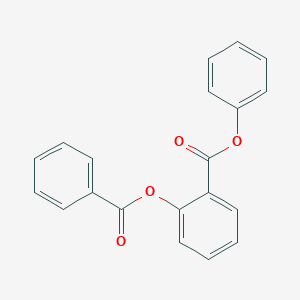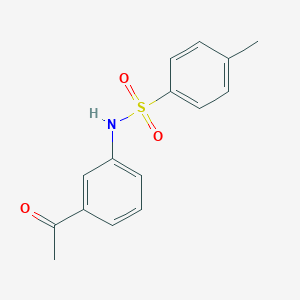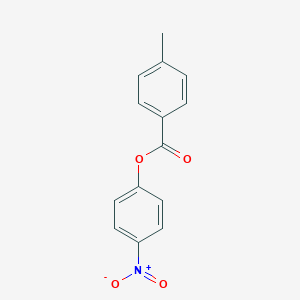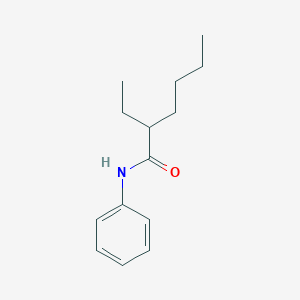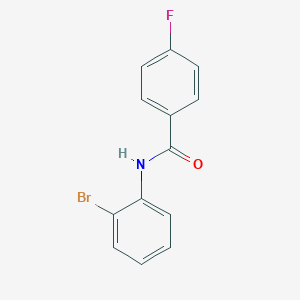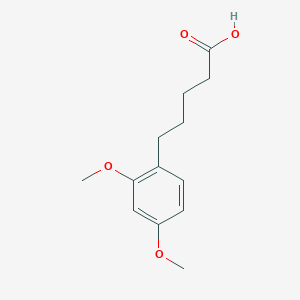
5-(2,4-Dimethoxyphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxyphenyl)pentanoic acid, also known as DMPA, is a chemical compound that belongs to the family of phenylacetic acids. It is a white crystalline powder with a molecular weight of 259.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethoxyphenyl)pentanoic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 5-(2,4-Dimethoxyphenyl)pentanoic acid may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
5-(2,4-Dimethoxyphenyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been shown to decrease the expression of cyclooxygenase-2, an enzyme involved in the inflammatory response. In addition, 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anti-convulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2,4-Dimethoxyphenyl)pentanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on 5-(2,4-Dimethoxyphenyl)pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)pentanoic acid.
Conclusion
In conclusion, 5-(2,4-Dimethoxyphenyl)pentanoic acid is a chemical compound with potential therapeutic applications. Its synthesis method yields a high purity of 5-(2,4-Dimethoxyphenyl)pentanoic acid, which has been extensively studied for its anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin production and the increase of GABA levels in the brain. Its potential use in the treatment of neurodegenerative diseases and chronic pain makes 5-(2,4-Dimethoxyphenyl)pentanoic acid a promising area of research for future studies.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethoxyphenyl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Número CAS |
103395-07-9 |
|---|---|
Nombre del producto |
5-(2,4-Dimethoxyphenyl)pentanoic acid |
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
RFDYHAGXJFZRFL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

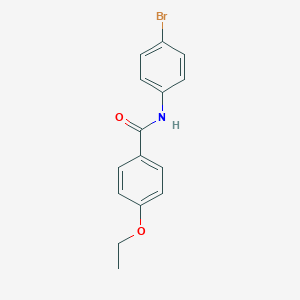
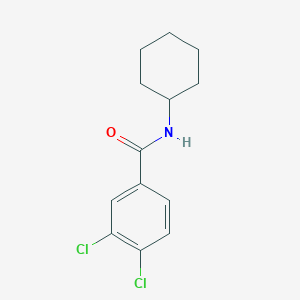
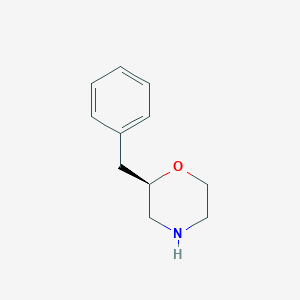
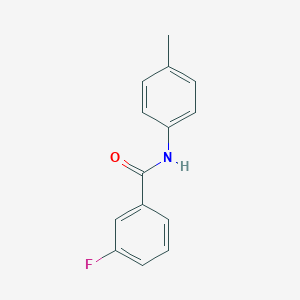
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)
